2,3-Difluorostyrene
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Overview
Description
2,3-Difluorostyrene is an organic compound that belongs to the class of styrenes, characterized by the presence of two fluorine atoms attached to the 2nd and 3rd carbon atoms of the aromatic ring. Its molecular formula is C8H6F2, and it has a molecular weight of 140.13 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2,3-Difluorostyrene involves the reaction of benzaldehyde with sodium chlorodifluoroacetate in the presence of triphenylphosphine and anhydrous diglyme. The reaction is carried out under nitrogen atmosphere at a temperature of 160°C, followed by flash distillation and fractionation to obtain the product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluorostyrene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert this compound to difluorinated ethylbenzene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include difluorinated benzaldehydes, benzoic acids, ethylbenzene derivatives, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,3-Difluorostyrene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, coatings, and advanced materials
Mechanism of Action
The mechanism by which 2,3-Difluorostyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved include nucleophilic substitution, radical formation, and electrophilic addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Difluorostyrene include:
- 2,4-Difluorostyrene
- 2,5-Difluorostyrene
- 3,4-Difluorostyrene
- 3,5-Difluorostyrene
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the fluorine atoms on the aromatic ring. This unique arrangement influences its chemical reactivity and the types of reactions it can undergo. For instance, the 2,3-difluoro substitution pattern provides distinct electronic and steric effects compared to other difluorostyrenes, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
1-ethenyl-2,3-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROHYVJFZYNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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